2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione is a complex organic compound that belongs to the class of imidazolidinethiones These compounds are characterized by their unique imidazolidine ring structure, which is substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an imidazolidine derivative with an aromatic amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine-substituted imidazolidinethiones.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione involves its interaction with specific molecular targets and pathways. The imino and phenyl groups play a crucial role in binding to target molecules, which can lead to various biological effects. For example, the compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxyimino)-2-imino-1,3-diphenyldihydro-4,6(1H,5H)-pyrimidinedione
- 5,5-Diethyl-1,3-diphenyl-2-imino-barbituric acid
Uniqueness
2-imino-1,3-diphenyl-5-(phenylimino)-4-imidazolidinethione is unique due to its specific imidazolidine ring structure and the presence of multiple imino and phenyl groups
Properties
Molecular Formula |
C21H16N4S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-imino-1,3-diphenyl-5-phenyliminoimidazolidine-4-thione |
InChI |
InChI=1S/C21H16N4S/c22-21-24(17-12-6-2-7-13-17)19(23-16-10-4-1-5-11-16)20(26)25(21)18-14-8-3-9-15-18/h1-15,22H |
InChI Key |
SOLNIHCIAWZQOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.